molecular formula C13H13NO B6365911 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% CAS No. 1111111-17-1

6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6365911
M. Wt: 199.25 g/mol
InChI Key: KEPOVOSNIGEKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% (6-DMP-2HOP) is a chemical compound composed of a six-carbon ring with two methyl groups, a phenyl group, and a hydroxypyridine group. It is a white crystalline solid and is soluble in water. 6-DMP-2HOP has a wide range of applications in the scientific research community, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-(2,3-Dimethylphenyl)-2-hydroxypyridine involves the reaction of 2,6-dimethylpyridine with 2,3-dimethylbenzaldehyde in the presence of a base to form the corresponding Schiff base, which is then reduced using a reducing agent to yield the final product.

Starting Materials
2,6-dimethylpyridine, 2,3-dimethylbenzaldehyde, base, reducing agent

Reaction
Step 1: React 2,6-dimethylpyridine with 2,3-dimethylbenzaldehyde in the presence of a base to form the corresponding Schiff base., Step 2: Reduce the Schiff base using a reducing agent to yield 6-(2,3-Dimethylphenyl)-2-hydroxypyridine.

Scientific Research Applications

6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% has been used in the scientific research community for a variety of applications. It has been used to study the mechanism of action of enzymes such as cytochrome P450 and other metabolic enzymes. It has also been used to study the biochemical and physiological effects of drugs and other compounds. In addition, 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% has been used as a drug delivery system for targeted delivery of drugs to specific areas of the body.

Mechanism Of Action

The mechanism of action of 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to involve the binding of the compound to active sites on enzymes, such as cytochrome P450. This binding results in an increase in the enzyme’s activity, which then leads to the desired biochemical or physiological effect.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% depend on the application. For example, when used as a drug delivery system, 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% can be used to deliver drugs to specific areas of the body, such as the brain or liver. When used to study the mechanism of action of enzymes, 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% can be used to study the effects of drugs on the activity of the enzyme.

Advantages And Limitations For Lab Experiments

The main advantage of 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% for lab experiments is its high yield of up to 95%. This makes it ideal for large-scale experiments. However, 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% can be difficult to synthesize, and the reaction requires an acid catalyst. In addition, the compound is not very stable, so it must be stored carefully.

Future Directions

The potential future directions for 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% include further research into its mechanism of action, biochemical and physiological effects, and drug delivery applications. In addition, 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on other enzymes, such as proteases and kinases. Finally, 6-(2,3-Dimethylphenyl)-2-hydroxypyridine, 95% could be used to study the effects of drugs on other biological systems, such as the immune system.

properties

IUPAC Name

6-(2,3-dimethylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-5-3-6-11(10(9)2)12-7-4-8-13(15)14-12/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPOVOSNIGEKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682573
Record name 6-(2,3-Dimethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-Dimethylphenyl)pyridin-2(1H)-one

CAS RN

1111111-17-1
Record name 6-(2,3-Dimethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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